molecular formula C11H7BrF6O B14066035 1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one

1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14066035
M. Wt: 349.07 g/mol
InChI Key: IOOSQJPYTKBJBN-UHFFFAOYSA-N
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Description

1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound containing the 2,3-bis(trifluoromethyl)phenyl group. One common method involves the reaction of 2,3-bis(trifluoromethyl)benzene with bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce alcohols .

Scientific Research Applications

1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This compound may also modulate specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one is unique due to its combination of trifluoromethyl groups and a bromopropanone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H7BrF6O

Molecular Weight

349.07 g/mol

IUPAC Name

1-[2,3-bis(trifluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O/c12-5-4-8(19)6-2-1-3-7(10(13,14)15)9(6)11(16,17)18/h1-3H,4-5H2

InChI Key

IOOSQJPYTKBJBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(=O)CCBr

Origin of Product

United States

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